molecular formula C4H9NO2 B1272356 (3S)-3-aminobutanoic acid CAS No. 3775-72-2

(3S)-3-aminobutanoic acid

Cat. No.: B1272356
CAS No.: 3775-72-2
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-VKHMYHEASA-N
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Description

Nomenclature and Stereoisomeric Significance of (3S)-3-Aminobutanoic Acid

The compound is systematically named this compound according to IUPAC nomenclature, which specifies the 'S' configuration at the chiral center on the third carbon atom. nih.gov It is also commonly referred to by various synonyms, including (S)-3-aminobutyric acid, L-β-homoalanine, and (S)-3-methyl-beta-alanine. nih.gov The presence of a single stereocenter means it exists as a pair of enantiomers: this compound and (3R)-3-aminobutanoic acid.

The stereoisomeric purity of this compound is crucial for its application in research, particularly in medicinal chemistry and materials science. The specific spatial arrangement of the amino group in the (S)-enantiomer dictates its interaction with other chiral molecules and its ability to form well-defined secondary structures when incorporated into peptide chains. ebi.ac.uk The distinct biological and chemical behaviors of the (S) and (R) enantiomers underscore the importance of stereoselective synthesis to isolate the desired isomer for specific research applications. For instance, while the (R)-enantiomer is a key intermediate in the synthesis of the antiretroviral drug dolutegravir, the (S)-enantiomer is explored for different applications, such as in the construction of unique peptide architectures. vcu.edumdpi.com

Chemical and Physical Properties of this compound
IdentifierValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₄H₉NO₂ nih.gov
Molecular Weight103.12 g/mol nih.gov
CAS Number3775-72-2 nih.gov
AppearanceWhite powder chemicalbook.com
ChEBI ID229980 nih.gov
SMILESCC@@HO)N nih.gov

Historical Perspectives in β-Amino Acid Research

The study of β-amino acids dates back to the early 20th century, though their potential was not fully realized until recent decades. numberanalytics.com Initially regarded as non-proteinogenic amino acids with limited biological roles, interest surged with advancements in organic synthesis and biotechnology. numberanalytics.comnih.gov Early research in the 1960s touched upon β-peptides, but lacked deep insights into their structural or biological properties. nih.gov

The paradigm shifted as researchers discovered that peptides incorporating β-amino acids, known as β-peptides, could form stable, predictable secondary structures like helices, sheets, and turns. wikipedia.orghilarispublisher.com A pivotal discovery was that these β-peptides exhibit remarkable resistance to proteolytic degradation by common peptidases, a significant drawback of their natural α-peptide counterparts. hilarispublisher.comgrafiati.com This stability opened new avenues for developing peptide-based compounds with enhanced pharmacokinetic profiles, transforming β-amino acids from chemical curiosities into valuable tools for drug discovery and biomaterial science. numberanalytics.comhilarispublisher.com

Current Research Landscape and Emerging Trends for this compound

Contemporary research on this compound is vibrant and multifaceted, focusing primarily on its synthesis and incorporation into novel molecular structures.

Enantioselective Synthesis: A major research thrust is the development of efficient and environmentally friendly methods for producing enantiomerically pure (S)-3-aminobutanoic acid. Chemoenzymatic approaches are particularly prominent, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B) for the kinetic resolution of racemic mixtures. rsc.org One such process involves an initial aza-Michael addition followed by enzymatic resolution, hydrolysis, and hydrogenation, achieving an excellent enantiomeric excess of 99%. rsc.org Other innovative methods include the use of engineered aspartase from E. coli for the biotransformation of prochiral substrates like crotonic acid. mdpi.com Asymmetric synthesis using chiral auxiliaries is another established, albeit sometimes less atom-economical, route. lookchem.com

β-Peptide Folding and Structure: this compound is a key building block in the field of foldamers—synthetic oligomers that mimic the structure-forming capabilities of proteins. When incorporated into peptide chains, it can induce specific, stable secondary structures. ebi.ac.uk For example, studies have shown that polypeptides containing the (S)-isomer have a distinct tendency to form β-sheet structures in certain solvent mixtures. ebi.ac.uk Researchers are also investigating cyclo-β-peptides made from 3-aminobutanoic acid, which can self-assemble into tubular structures through hydrogen bonding, presenting opportunities for creating novel nanomaterials. researchgate.net

Applications in Medicinal Chemistry and Biochemical Probes: The structural similarity of 3-aminobutanoic acid to the neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its neuropharmacological potential. researchgate.net Conformational studies, often aided by fluorinated analogues, are used to probe the dynamic binding processes and bioactive conformations of these molecules at enzyme and receptor sites, such as GABA aminotransferase. nih.gov While its direct therapeutic applications are still under exploration, its role as a chiral building block in the synthesis of complex, biologically active molecules remains a cornerstone of its importance in the research landscape.


Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375805
Record name (S)-3-AMINOBUTYRIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-72-2
Record name (S)-3-AMINOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)3-Amino-butyric acid
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Synthetic Methodologies and Enantioselective Approaches for 3s 3 Aminobutanoic Acid

Chemoenzymatic Synthesis of Enantiopure (3S)-3-Aminobutanoic Acid

Chemoenzymatic strategies combine the strengths of chemical and enzymatic catalysis to achieve high enantioselectivity and yield. These multi-step processes often begin with a chemical reaction to create a racemic mixture, followed by an enzymatic resolution to isolate the desired stereoisomer.

Aza-Michael Addition Strategies in this compound Synthesis

A key strategy in the synthesis of this compound involves an initial aza-Michael addition. rsc.orgresearchgate.net This reaction, which adds an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-nitrogen bonds. nih.govfrontiersin.org In a greener process for enantioselective synthesis, the aza-Michael addition is performed using inexpensive prochiral compounds as starting materials. rsc.org This initial step produces a racemic mixture of the β-amino acid, which then undergoes further steps to isolate the desired (S)-enantiomer. rsc.orgresearchgate.net The versatility of the aza-Michael reaction allows for its use in various synthetic pathways, including cascade reactions that lead to the formation of stable heterocyclic rings like N-substituted pyrrolidones. nih.govfrontiersin.org

Enzymatic Resolution Techniques Utilizing Lipases (e.g., Candida antarctica lipase (B570770) B)

Enzymatic resolution is a critical step for obtaining the enantiopure this compound. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for this purpose. rsc.orgresearchgate.netresearchgate.net CALB is widely used for the kinetic resolution of racemic mixtures, demonstrating high enantioselectivity in various reactions such as transesterifications and hydrolysis of N-protected β-amino methyl esters. researchgate.netnih.gov In the chemoenzymatic synthesis of this compound, CALB is employed for the enzymatic resolution of the racemic product obtained from the initial aza-Michael addition. rsc.orgresearchgate.net This resolution is typically achieved through aminolysis in a solvent-free, one-pot process, yielding the desired (S)-enantiomer with excellent enantiomeric excess. rsc.org The effectiveness of CALB is influenced by the nature of the substituent at the β-position of the substrate but is largely independent of the N-protecting group. researchgate.net

Chemoenzymatic Cascade Reactions for Stereoselective Production

The synthesis of this compound can be efficiently achieved through chemoenzymatic cascade reactions. researchgate.netnih.gov These cascades combine multiple chemical and enzymatic reactions in a sequential, one-pot manner, offering advantages in terms of process efficiency and stereoselectivity. mdpi.comfz-juelich.de An example of such a cascade is the enantioselective synthesis of ethyl (S)-3-aminobutanoic acid, which involves an initial aza-Michael reaction followed by a kinetic resolution via aminolysis catalyzed by Candida antarctica lipase. researchgate.net This is followed by hydrolysis and hydrogenation to yield the final product. researchgate.net This type of multi-enzyme cascade allows for the direct synthesis of diastereomerically pure compounds from inexpensive racemic starting materials. frontiersin.org

Biocatalytic Production of this compound

Biocatalytic methods offer a direct and highly selective route to this compound, leveraging the power of enzymes to catalyze specific transformations. These processes are often more environmentally friendly than traditional chemical methods.

Engineered Aspartase-Driven Biotransformation Pathways

Engineered aspartase enzymes have been successfully employed in biotransformation pathways for the production of aminobutanoic acid. researchgate.netmdpi.com Aspartase, which naturally catalyzes the reversible deamination of L-aspartate to fumarate and ammonia, can be rationally redesigned to accept alternative substrates. researchgate.netnih.gov Through protein engineering, aspartase mutants have been developed to efficiently catalyze the conversion of crotonic acid to (R)-3-aminobutanoic acid. researchgate.netmdpi.com One particularly effective mutant, T187L/N142R/N326L, exhibited a significantly high enzyme activity of 1516 U/mg. researchgate.netmdpi.com This engineered aspartase-mediated bioconversion, utilizing recombinant E. coli, has demonstrated high productivity. researchgate.net

Interactive Data Table: Biocatalytic Production of (R)-3-Aminobutanoic Acid

Engineered Aspartase MutantSubstrateProductYieldProductivityTime (h)
T187L/N142R/N326LCrotonic Acid(R)-3-Aminobutanoic Acid287.6 g/L96%24
T187L/N142R/N326LCrotonic Acid(R)-3-Aminobutanoic Acid284 g/L95%24

This biocatalytic approach offers a sustainable and economically viable alternative to traditional chemical resolution methods, which are often associated with high pollution and lower yields. researchgate.netmdpi.com The use of whole-cell biocatalysts simplifies the process and reduces costs, making it a promising strategy for industrial-scale production. researchgate.net

Optimization of Microbial Systems (e.g., Recombinant E. coli) for Enantiopure Synthesis

The use of recombinant microbial systems, particularly Escherichia coli, offers a promising avenue for the sustainable and efficient production of enantiopure compounds like this compound. Optimization of these systems is critical to maximize yield and productivity. Key strategies involve refining fermentation processes and implementing precise process controls.

Detailed research into the production of the (R)-enantiomer has highlighted methodologies that are directly applicable to synthesizing the (S)-form. Optimizing fermentation parameters such as culture medium composition, including the carbon-to-nitrogen ratio, trace elements, and vitamins, can significantly boost both the growth rate of E. coli and the subsequent product yield. nih.gov Furthermore, the meticulous control of physical parameters during fermentation, such as temperature, pH, and dissolved oxygen levels, is essential to maintain the metabolic activity of the engineered microorganisms at their peak. nih.gov

Metabolic engineering of the host strain is another cornerstone of optimization. This can involve the overexpression of key enzymes in the desired synthetic pathway or the deletion of genes corresponding to competing pathways, thereby directing the metabolic flux towards the synthesis of the target molecule. mit.edu For instance, in related amino acid production, balancing crucial cofactors like NADH and NADPH has been shown to dramatically enhance yields. nih.gov This can be achieved by modulating the expression of enzymes involved in cofactor regeneration or by downregulating pathways that compete for these essential cofactors. nih.gov

ParameterOptimization StrategyExpected Outcome
Culture Medium Adjust C:N ratio, supplement trace elements & vitaminsIncreased cell growth and product yield
Fermentation Control temperature, pH, and dissolved oxygenMaintained peak metabolic activity
Metabolic Pathway Overexpress key enzymes, delete competing pathwaysIncreased metabolic flux to product
Cofactor Balance Modulate cofactor regeneration systemsEnhanced availability of NADH/NADPH for synthesis

Rational Design and Directed Evolution of Biocatalysts

The performance of microbial synthesis is fundamentally dependent on the efficiency and selectivity of the biocatalysts employed. Rational design and directed evolution are two powerful, complementary strategies for engineering enzymes with improved properties for the synthesis of compounds like this compound.

Rational design involves making specific, knowledge-based modifications to an enzyme's structure. researchgate.net This approach requires a thorough understanding of the enzyme's three-dimensional structure and its catalytic mechanism. creative-enzymes.com By identifying key amino acid residues in the active site, researchers can introduce targeted mutations to enhance substrate affinity, catalytic activity, or stereoselectivity. For example, the rational design of an aspartase was used to create a mutant with significantly higher enzyme activity for the production of (R)-3-aminobutyric acid, demonstrating the potential of this approach. mdpi.com

Directed evolution, in contrast, mimics the process of natural selection in the laboratory to evolve enzymes with desired traits without requiring detailed structural knowledge. nih.govnih.gov This process involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. nih.gov These iterative cycles of mutation and selection can lead to biocatalysts with enhanced stability, activity, and selectivity under specific industrial process conditions. researchgate.netnih.gov Often, a combination of rational design and directed evolution is employed to navigate the sequence space more efficiently and reduce the screening burden. rsc.org

StrategyApproachKey Requirement
Rational Design Site-directed mutagenesis based on structural/mechanistic data. researchgate.netcreative-enzymes.comDetailed knowledge of enzyme structure and function. creative-enzymes.com
Directed Evolution Iterative cycles of random mutagenesis and high-throughput screening. nih.govAn efficient screening or selection method.
Hybrid Approach Using computational tools to guide the creation of focused mutant libraries for directed evolution. rsc.orgCombination of structural insight and screening capabilities.

Permeabilization Strategies for Enhanced Bioconversion Efficiency

A significant challenge in whole-cell biocatalysis is the transport of substrates and products across the cell membrane, which can be a rate-limiting step. Permeabilization strategies aim to overcome this barrier, thereby increasing the efficiency of the bioconversion process.

Cell permeabilization involves treating the microbial cells with chemical or physical agents to create pores in the cell membrane. This allows for the free diffusion of substrates and products while retaining the enzymes within the cell. A common and effective method is the use of organic solvents. For example, in the production of (R)-3-aminobutyric acid, resuspending E. coli cells in 35% (v/v) ethanol for a short period was shown to effectively permeabilize the cells. mdpi.com This treatment enhances bioconversion efficiency by eliminating the transport barrier, leading to catalytic efficiencies that can be comparable to those of purified enzymes. mdpi.com

The advantage of using permeabilized whole cells over lysed cells or purified enzymes is the retention of the catalyst in an easily separable form, simplifying downstream processing and allowing for potential reuse of the biocatalyst. mdpi.com The optimization of the permeabilization process itself, including the concentration of the permeabilizing agent and the treatment time, is crucial for achieving maximum bioconversion rates without causing significant enzyme leakage or inactivation. mdpi.com

Permeabilization AgentConcentrationTreatment TimeBenefit
Ethanol35% (v/v)10-20 minutesOvercomes substrate/product transport limitations, enhancing reaction rates. mdpi.com

Asymmetric Chemical Synthesis of this compound and its Derivatives

While biocatalytic methods are gaining prominence, asymmetric chemical synthesis remains a cornerstone for producing enantiomerically pure compounds. Various strategies leveraging chiral catalysts have been developed for the synthesis of this compound and its derivatives.

Organocatalytic Approaches for Enantioselective Aldol Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. nih.gov The resulting β-hydroxy carbonyl compounds are valuable precursors that can be converted into β-amino acids like this compound. nih.gov

Chiral amino acids, such as proline and its derivatives, are commonly used as organocatalysts in these reactions. nih.gov They typically function by forming a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor in a highly stereocontrolled manner. The use of these catalysts can lead to high enantioselectivities in the desired aldol products. rsc.org The field has expanded to include other types of organocatalysts, such as chiral phosphoric acids, which can catalyze aldol reactions with good enantioselectivities. nih.gov

Chiral Metal Complex Catalysis in Stereoselective C-C Bond Formation

Chiral metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including stereoselective C-C bond formation. These catalysts typically consist of a central metal atom coordinated to chiral ligands, which create a chiral environment that directs the stereochemical outcome of the reaction.

Complexes of transition metals like cobalt, rhodium, and ruthenium have been developed for various asymmetric reactions. dntb.gov.uamdpi.comnih.gov For instance, chiral-at-metal cobalt(III) complexes have been shown to function as effective catalysts by utilizing features like hydrogen bond donors. dntb.gov.uamdpi.com These complexes can activate substrates and control the facial selectivity of bond formation, leading to products with high enantiomeric purity. While direct application to this compound synthesis is specific, the principles of using such catalysts in reactions like Michael additions or aldol reactions are broadly applicable to constructing the chiral backbone of the target molecule.

Asymmetric Reductive Amination of Keto Acids

Asymmetric reductive amination is one of the most direct and efficient methods for synthesizing chiral amines and amino acids from prochiral ketones or keto acids. researchgate.net This transformation involves the reaction of a carbonyl group with an amine source to form an imine intermediate, which is then stereoselectively reduced to the chiral amine.

This process can be achieved using both chemical catalysts and biocatalysts. Transition metal catalysts, such as those based on iridium or ruthenium complexed with chiral phosphine ligands, are widely used for the direct asymmetric reductive amination of ketones under hydrogenation conditions. researchgate.netgoogle.com These systems can achieve high conversions and excellent enantioselectivities. researchgate.net

Alternatively, biocatalytic reductive amination using enzymes like imine reductases (IREDs) has emerged as a powerful green alternative. nih.gov IREDs can catalyze the direct reductive coupling of keto acids and an amine source with high conversion and enantioselectivity under mild aqueous conditions, making this a highly attractive route for the synthesis of N-substituted α- and β-amino acids. nih.gov

Enantioselective Addition of Ammonia to α,β-Unsaturated Acids

The direct enantioselective addition of ammonia across the double bond of α,β-unsaturated acids, specifically crotonic acid or its esters, represents a highly atom-economical and green approach for synthesizing this compound. This method, an aza-Michael addition, is challenging due to the low nucleophilicity of ammonia and the difficulty in controlling enantioselectivity. However, significant progress has been made, particularly through biocatalysis.

Enzymatic catalysis has emerged as a powerful tool for this transformation. Engineered aspartase enzymes, for instance, have been utilized to catalyze the addition of ammonia to butenoic acid. While some research has focused on producing the (R)-enantiomer for specific pharmaceutical intermediates, the underlying principle is directly applicable mdpi.comgoogle.com. Mutant aspartases can exhibit high stereoselectivity and conversion rates google.com. In one study, an engineered aspartase from Escherichia coli achieved a conversion rate of ≥98% and an enantiomeric excess (ee) of ≥99.9% for the R-enantiomer after 24 hours google.com. This highlights the potential of enzyme-directed synthesis to produce the (S)-enantiomer with similar efficiency through appropriate protein engineering.

The process typically involves whole-cell biocatalysts, which contain the engineered enzyme. The reaction is carried out in an aqueous buffer, with the pH adjusted to optimize enzyme activity, often around 8.0 mdpi.com. Key components of the reaction mixture include the substrate (crotonic acid), a source of ammonia (e.g., ammonium (B1175870) chloride), and necessary cofactors like MgCl₂ mdpi.com. By optimizing substrate and biocatalyst concentrations, near-quantitative conversion can be achieved mdpi.com.

Below is a table summarizing representative findings in the biocatalytic amination of crotonic acid.

Enzyme SourceSubstrateProductConversion RateEnantiomeric Excess (ee)Reaction TimeReference
Mutant Aspartase (E. coli)Butenoic Acid(R)-3-Aminobutanoic Acid≥98%≥99.9%24 h google.com
Engineered AspartaseCrotonic Acid(R)-3-Aminobutanoic Acid~96%Not specified24 h mdpi.com

While chemical catalysis for the direct, enantioselective addition of ammonia to α,β-unsaturated carbonyl compounds exists, biocatalytic methods currently offer superior selectivity and milder reaction conditions for producing chiral β-amino acids like this compound organic-chemistry.org.

Advanced Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound are critical for obtaining a product with high enantiomeric and chemical purity. Advanced techniques are often necessary to separate the desired enantiomer from the reaction mixture, which may contain unreacted starting materials, byproducts, and the undesired (R)-enantiomer.

Chromatographic Methods: Chiral chromatography is a cornerstone for the analytical and preparative separation of enantiomers. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for separating enantiomers of amino acids, including β-amino acids. sigmaaldrich.com CSPs like CHIROBIOTIC T, which are based on macrocyclic glycopeptides, have shown excellent results in resolving underivatized α- and β-amino acids. sigmaaldrich.com

Gas Chromatography (GC): Chiral capillary columns, such as those coated with Chirasil-L-valine, are effective for the analysis of amino acid enantiomers, typically after derivatization to increase volatility. researchgate.net

Capillary Electrophoresis (CE): This technique offers high-resolution separation of enantiomers using small sample volumes. Chiral selectors, such as β-cyclodextrin and its derivatives, are added to the buffer to facilitate separation. researchgate.net

Crystallization and Filtration: On an industrial scale, crystallization methods are often preferred for chiral resolution due to their cost-effectiveness. researchgate.net

Enantioselective Crystallization: This method can involve seeding a racemic solution with crystals of the desired enantiomer to induce selective precipitation.

Enantioselective Filtration: An emerging technique involves using chiral selectors, such as amino acid-modified polystyrene microspheres, for the enantioselective separation of racemic amino acid mixtures. acs.org In this process, the chiral polymer selectively adsorbs one enantiomer, which is then removed by simple filtration. acs.orgacs.org One study reported achieving an 81.6% ee for the separation of leucine using this method. acs.org

Integrated and Process-Oriented Techniques: Modern synthetic strategies aim to minimize complex purification steps. For example, some chemoenzymatic processes are designed to avoid column chromatography altogether. researchgate.net Purification in these routes may involve:

Extraction: Partitioning the product between aqueous and organic layers to remove impurities.

Precipitation/Crystallization: The final product is often isolated as a solid by crystallization from a suitable solvent system, such as warm ethanol. researchgate.net

Hydrogenation: In syntheses involving benzyl protecting groups, catalytic hydrogenation serves the dual purpose of deprotection and purification, as the desired product can often be isolated directly after filtration of the catalyst. researchgate.net

The table below compares various advanced purification techniques applicable to this compound.

TechniquePrincipleKey AdvantagesTypical ApplicationReference
Chiral HPLCDifferential interaction with a chiral stationary phaseHigh resolution, applicable to various amino acidsAnalytical and preparative scale sigmaaldrich.com
Chiral GCSeparation on a chiral capillary columnHigh sensitivity, short analysis timeAnalytical scale (requires derivatization) researchgate.net
Capillary ElectrophoresisElectrophoretic mobility difference in presence of a chiral selectorHigh efficiency, minimal sample/reagent useAnalytical scale researchgate.net
Enantioselective FiltrationSelective adsorption onto a chiral polymerSimple, energy-efficient, no high-end instruments requiredPreparative scale acs.orgacs.org
CrystallizationSelective precipitation of one enantiomerCost-effective, scalableIndustrial scale researchgate.netresearchgate.net

Biochemical Roles and Metabolic Pathways of 3 Aminobutanoic Acid

3-Aminobutanoic Acid as a β-Amino Acid Metabolite

3-Aminobutanoic acid is classified as a β-amino acid, meaning the amino group is attached to the beta-carbon (the third carbon) of the butanoic acid backbone. nih.govhmdb.camcdb.ca This structural feature distinguishes it from α-amino acids, where the amino group is on the alpha-carbon. It is considered a secondary metabolite, which are compounds not essential for primary metabolic functions like growth and reproduction but may have roles in signaling or defense. hmdb.ca

Endogenous and Exogenous Sources of 3-Aminobutanoic Acid

(3S)-3-aminobutanoic acid can be sourced from both within an organism (endogenous) and from external sources (exogenous).

Endogenous Sources: The compound is involved in amino acid metabolism.

Exogenous Sources: It has been detected in various food items, including cereals and milk, suggesting a dietary origin. hmdb.ca This has led to the consideration of 3-aminobutanoic acid as a potential biomarker for the consumption of these foods. hmdb.ca

Metabolic Interconversions and Derivatives of 3-Aminobutanoic Acid

This compound can undergo various metabolic transformations and serve as a precursor for other molecules. For instance, it is an intermediate in the synthesis of dioncophylline, a compound with calcium-mobilizing properties. biosynth.com It is also involved in the pathway leading to crotonic acid, which is a precursor for butyric acid synthesis. biosynth.com

Derivatives of 3-aminobutanoic acid, such as N-coco alkyl derivatives, are synthesized for various applications due to their modified physical and chemical properties. ontosight.ai These derivatives have shown potential antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ai Another derivative, 2-acetamido-3-aminobutanoic acid, is involved in metabolic pathways related to amino acids. evitachem.com

Enzymatic Transformations Involving 3-Aminobutanoic Acid

The enzymatic reactions involving this compound are a key aspect of its biochemical significance.

Due to its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound and its analogs have been studied for their effects on GABA-metabolizing enzymes. wikipedia.orgsigmaaldrich.com γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme that degrades GABA. nih.govosti.gov Inhibition of GABA-AT can lead to increased GABA levels in the brain, which has therapeutic potential for conditions like epilepsy. nih.govosti.gov

Ornithine aminotransferase (OAT) is another aminotransferase that has been a target of interest. OAT is overexpressed in certain cancers, and its inhibition is a potential therapeutic strategy. acs.orgpdbj.org

Mechanism-based inactivators are compounds that are converted by a target enzyme into a reactive species that then inactivates the enzyme. Several analogues of 3-aminobutanoic acid have been developed and studied as mechanism-based inactivators of GABA-AT and OAT.

For example, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), an analogue of 3-aminobutanoic acid, is a potent inactivator of GABA-AT. nih.govosti.gov Its mechanism involves enzymatic hydrolysis of the difluoromethylene group, leading to a noncovalent but tightly bound complex that inactivates the enzyme. nih.govosti.gov Another analogue, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), also inactivates GABA-AT, and its mechanism has been elucidated through crystallographic studies. nih.govacs.org

Fluorine-substituted cyclohexene (B86901) analogues of γ-aminobutyric acid have been designed as selective inhibitors of human OAT. acs.org These compounds act as covalent inhibitors with distinct inactivation mechanisms. acs.org Similarly, (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid was found to be a selective and potent inactivator of human OAT. akavatx.comnih.gov

Enzymatic reactions are often highly stereospecific, meaning they act on or produce a specific stereoisomer of a compound. The synthesis of enantiomerically pure this compound can be achieved through enzymatic resolution. For instance, Candida antarctica lipase (B570770) B (CAL-B) can selectively catalyze the aminolysis of the (S)-enantiomer of a racemic mixture.

Engineered aspartase enzymes from Escherichia coli have been used to produce (R)-3-aminobutyric acid from crotonic acid with high stereoselectivity. mdpi.com This highlights the potential of enzymatic methods for producing specific stereoisomers of 3-aminobutanoic acid. Furthermore, a β-transaminase from Mesorhizobium sp. has been characterized for its ability to synthesize enantiomerically pure β-amino acids. researchgate.net An ω-transaminase from Enhydrobacter aerosaccus has been shown to produce (S)-β-phenylalanine using 3-aminobutyric acid as an amino donor, demonstrating the stereoselectivity of this class of enzymes. mdpi.com

Biological Activities and Mechanisms of Action of 3s 3 Aminobutanoic Acid

Role in Plant Defense Mechanisms and Systemic Acquired Resistance (SAR)

(3S)-3-Aminobutanoic acid is a stereoisomer of β-aminobutyric acid (BABA), a non-protein amino acid recognized for its ability to induce plant disease resistance. wikipedia.orgcore.ac.uk Research has established BABA as a potent agent for stimulating multiple defense pathways, enhancing plant resistance against a wide array of pathogens and pests. researchgate.net This induced resistance is a form of systemic acquired resistance (SAR), an enhanced state of defense that is activated throughout a plant following localized exposure to a pathogen or chemical elicitor. researchgate.netnih.gov SAR provides long-lasting, broad-spectrum protection against subsequent infections. nih.gov While much of the research has been conducted using a racemic mixture (DL-BABA), some studies suggest that the R-enantiomer is primarily responsible for the induced resistance. researchgate.net BABA's protective effects are not due to direct antimicrobial activity but rather from its ability to prime the plant's innate defense mechanisms. core.ac.ukresearchgate.net

Phenylalanine ammonia-lyase (PAL) is the gateway enzyme in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites, including phenolic compounds like flavonoids and lignin. frontiersin.orgnih.govmdpi.com These compounds play critical roles in plant defense. frontiersin.org Wounding and pathogen attack are known to induce PAL activity and the expression of PAL genes. frontiersin.orgnih.gov This leads to an accumulation of phenolic compounds that can act as antimicrobial agents or strengthen cell walls. nih.gov

Polyphenol oxidase (PPO) is an enzyme that, in the presence of oxygen, catalyzes the oxidation of these phenolic compounds into quinones. frontiersin.orgwikipedia.org These quinones then polymerize to form brown or black pigments, a process commonly observed as enzymatic browning in damaged plant tissues. frontiersin.orgwikipedia.org This process is also linked to plant defense, as quinones can be toxic to pathogens and reduce the nutritional value of the plant tissue for invading organisms. Studies have shown that PAL and PPO activity levels often correlate with the concentration of phenolic compounds during stress responses. nih.gov Research on wheat cultivars, for instance, has demonstrated that the activities of PAL and PPO are key components of the plant's resistance mechanism against pathogens like stripe rust. researchgate.net

The induction of resistance by β-aminobutyric acid is associated with changes at the molecular level, specifically the modulation of defense-related gene expression. core.ac.uk Upon perception of a stress signal, such as pathogen attack or chemical elicitors, plants rapidly induce the expression of PAL genes at the transcriptional level. mdpi.com This upregulation is a crucial step in mobilizing the phenylpropanoid pathway for defense. mdpi.comfrontiersin.org

Systematic analyses in various plant species have identified large families of PAL genes that are differentially expressed in response to biotic and abiotic stresses. nih.govfrontiersin.org For example, studies in wheat have shown that a significant number of PAL genes are up-regulated following inoculation with fungal pathogens like Fusarium graminearum and powdery mildew. frontiersin.org Similarly, research in poplar demonstrated that PAL genes respond to various stresses, and their overexpression can enhance tolerance to drought and UV-B radiation by increasing the activity of antioxidant enzymes, including PPO. nih.gov The expression of SAR is tightly linked to the transcriptional activation of genes that encode pathogenesis-related (PR) proteins, which contribute to the enhanced defensive state. scribd.com

β-aminobutyric acid (BABA) has demonstrated a remarkably broad spectrum of activity, enhancing resistance in numerous plant species against a wide variety of pathogens and pests. core.ac.ukapsnet.org It has been shown to be effective against oomycetes, fungi, bacteria, viruses, and nematodes. core.ac.ukresearchgate.net The protective effect extends to various parts of the plant, including foliage, roots, and fruits, and can be initiated through different application methods such as foliar sprays, soil drenches, or seed treatments. apsnet.org

BABA has been established as a broad-spectrum agent capable of enhancing plant resistance against approximately 80 different pathogens and pests. researchgate.net This includes providing protection in tomato plants against the late blight pathogen Phytophthora infestans and in tobacco against the blue mold pathogen Peronospora tabacina. apsnet.orgagriculturejournals.cz Seed treatment with BABA has been shown to systemically protect pearl millet from the downy mildew pathogen Sclerospora graminicola. agriculturejournals.cz

Pathogen/Pest GroupExamples of Controlled OrganismsAffected Plant Species (Examples)
OomycetesPhytophthora infestans, Peronospora tabacina, Sclerospora graminicolaTomato, Tobacco, Pearl Millet
FungiBotrytis cinerea, Fusarium oxysporumArabidopsis, Tomato
BacteriaPseudomonas syringaeArabidopsis
VirusesTobacco mosaic virus (TMV)Tobacco
NematodesVarious root-infecting nematodesGeneral

A key component of BABA-induced resistance is the potentiation of physical defense barriers, most notably callose deposition. nih.gov Callose is a β-1,3-glucan polymer that is rapidly deposited at the site of attempted pathogen penetration, forming cell wall appositions known as papillae. researchgate.netnih.gov These structures act as a physical barrier to impede the progress of invading pathogens. nih.govresearchgate.net The enzyme primarily responsible for this stress-induced callose synthesis is GLUCAN SYNTHASE-LIKE 5 (GSL5). nih.gov

The signaling pathways underlying BABA's action are complex and can involve multiple plant hormones. BABA-induced priming is partly dependent on the hormone abscisic acid (ABA). nih.gov The role of ABA in this resistance mechanism is closely linked to the potentiation of callose deposition. nih.gov In addition to ABA-dependent pathways, BABA can also prime salicylic acid (SA)-dependent defense mechanisms. scribd.com SA is a critical signaling molecule for the establishment of SAR and the activation of PR gene expression. nih.govnih.gov Therefore, BABA appears to exert its function by sensitizing the plant to activate multiple defense signaling pathways more quickly and robustly upon pathogen challenge. nih.govscribd.com

Neuropharmacological Research on 3-Aminobutanoic Acid Analogues

While 3-aminobutanoic acid is primarily studied for its role in plant defense, its structural analogues have been the focus of extensive neuropharmacological research. This is due to their structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). nih.govdrugs.com

GABA reduces neuronal excitability throughout the nervous system and is crucial for maintaining a balance between neuronal excitation and inhibition. nih.govdrugs.com Compounds that are structurally analogous to GABA can interact with components of the GABAergic system, such as GABA receptors, and are used as drugs, particularly as anticonvulsants, anxiolytics, and sedatives. wikipedia.orgnih.gov 3-Aminobutanoic acid (BABA) is a positional isomer of GABA (4-aminobutanoic acid), differing only in the position of the amino group on the butanoic acid chain. researchgate.net

This structural relationship forms the basis for the development of various GABA analogues with therapeutic applications. Although BABA itself is not used as a neuropharmacological agent, other analogues have been designed to cross the blood-brain barrier and modulate GABAergic activity. wikipedia.org Examples include gabapentin and pregabalin, which are 3-alkylated GABA analogues used to treat epilepsy and neuropathic pain. nih.gov Another related compound is muscimol, a potent GABAA receptor agonist derived from Amanita mushrooms, which is conformationally similar to GABA. wikipedia.org These analogues demonstrate that modifications to the basic aminobutanoic acid structure can lead to potent interactions with the GABAergic system. nih.gov

CompoundChemical NamePrimary Area of Research/UseMechanism of Action (Simplified)
γ-Aminobutanoic acid (GABA)4-Aminobutanoic acidEndogenous NeurotransmitterPrimary inhibitory neurotransmitter in the CNS. nih.govdrugs.com
β-Aminobutyric acid (BABA)3-Aminobutanoic acidPlant Defense InducerPrimes plant defense responses (SAR). wikipedia.orgresearchgate.net
Gabapentin2-[1-(aminomethyl)cyclohexyl]acetic acidAnticonvulsant, Neuropathic PainGABA analogue that binds to calcium channels. drugs.comnih.gov
Pregabalin(S)-3-(aminomethyl)-5-methylhexanoic acidAnticonvulsant, Neuropathic Pain, AnxiolyticPotent GABA analogue that binds to calcium channels. nih.gov
Muscimol5-(aminomethyl)-1,2-oxazol-3-onePsychoactive, Research ToolPotent GABAA receptor agonist. wikipedia.org

Design and Development of Aminotransferase Inhibitors

The scaffold of this compound has served as a foundational structure for the rational design of potent mechanism-based inhibitors targeting key aminotransferase enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). The primary strategy revolves around creating analogues that can enter the enzyme's active site, undergo catalytic conversion into a reactive species, and subsequently lead to irreversible inactivation of the enzyme.

A major focus in the design of these inhibitors has been the introduction of fluorine atoms into the molecular structure. Fluorine's high electronegativity and small size make it an excellent leaving group, facilitating specific inactivation chemistries within the enzyme's active site. For instance, analogues like 3-amino-4-fluorobutanoic acid and 4-amino-5-fluoropentanoic acid were developed as mechanism-based inactivators of GABA-AT.

Furthermore, the development of conformationally restricted analogues has been a successful strategy. By constraining the molecule's flexibility, for example, by incorporating it into a cyclopentane or cyclopentene ring, researchers have designed inhibitors with enhanced potency and selectivity. This approach led to the discovery of compounds such as (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid and (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, which have shown significantly improved inactivation efficiency against GABA-AT compared to earlier, more flexible inhibitors. The design of these cyclic analogues also considers the structural similarities between GABA-AT and OAT, leading to the development of dual inhibitors.

Another design approach involves creating derivatives with bridged bicyclic skeletons to explore the structure-activity relationship (SAR) and improve inhibitory activity against specific aminotransferases like branched-chain amino acid aminotransferase (BCAT1). These modifications aim to optimize the inhibitor's fit within the active site and enhance its interaction with key amino acid residues.

The table below summarizes some key aminotransferase inhibitors designed based on the 3-aminobutanoic acid scaffold.

Compound NameTarget Enzyme(s)Key Design Feature
3-Amino-4-fluorobutanoic acidGABA-ATFluorine substitution
4-Amino-5-fluoropentanoic acidGABA-ATFluorine substitution
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acidGABA-ATConformationally restricted (cyclic)
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acidGABA-AT, hOATConformationally restricted (cyclic)

Inactivation Mechanisms of GABA-AT and OAT

The inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT) by derivatives of this compound often proceeds through complex, multi-step chemical reactions within the enzyme's active site. These inhibitors are typically mechanism-based, meaning the enzyme itself catalyzes the formation of the species that ultimately inactivates it.

A predominant pathway for inactivation by fluorinated analogues is the enamine mechanism . This process begins with the inhibitor forming a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. Following this, the enzyme abstracts a proton, leading to the elimination of a fluoride ion. This elimination generates a highly reactive α,β-unsaturated intermediate. This electrophilic species can then be attacked by a nucleophilic residue in the active site, forming a covalent bond and irreversibly inactivating the enzyme. Alternatively, the reactive intermediate can remain tightly, but non-covalently, bound in the active site, also leading to effective inhibition.

For example, the inactivation of GABA-AT by 3-amino-4-fluorobutanoic acid involves the release of fluoride ions and the covalent attachment of the inactivator to the enzyme. Studies have shown that for every molecule of enzyme inactivated, multiple molecules of the inactivator are turned over, releasing metabolites like acetoacetic acid. This indicates a partition ratio, where the reactive intermediate can either inactivate the enzyme or be released as a harmless product.

In the case of human OAT (hOAT), the inactivation by compounds like (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid can be more nuanced. While it also proceeds via an enamine mechanism, research indicates that the inactivation of hOAT by this compound is primarily due to strong noncovalent interactions, with covalent modification being a minor component. nih.gov This is in contrast to its interaction with GABA-AT, where covalent binding is more significant. nih.gov This difference in mechanism highlights the subtle structural and functional distinctions between the active sites of these two related enzymes.

The key steps in the enamine inactivation mechanism are outlined below:

Schiff Base Formation: The amino group of the inhibitor reacts with the aldehyde of the PLP cofactor.

Proton Abstraction: A basic residue in the active site removes a proton from the inhibitor.

Fluoride Elimination: The fluoride ion is eliminated, creating a reactive electrophilic intermediate.

Inactivation: A nucleophilic residue attacks the intermediate (covalent modification) or the intermediate remains tightly bound (noncovalent inhibition).

Molecular Docking and Computational Studies in Enzyme-Inhibitor Interactions

Molecular docking and other computational methods are indispensable tools for understanding the interactions between this compound-based inhibitors and their target aminotransferases at an atomic level. These studies provide crucial insights that guide the rational design and optimization of new, more potent, and selective inhibitors.

Molecular docking simulations are used to predict the preferred orientation of an inhibitor when bound to the active site of an enzyme. By analyzing the resulting docked poses, researchers can identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies have been employed to understand how novel inhibitors bind to the active site of GABA-AT, revealing interactions with specific amino acid residues that are critical for their inhibitory activity.

pKa and electrostatic potential calculations are used to understand the chemical reactivity of the inhibitor and its intermediates within the enzyme's active site. For instance, these calculations have been used to demonstrate that the presence of an α,β-unsaturated alkene in certain cyclopentene-based inhibitors is critical for enhancing the acidity and nucleophilicity of key intermediates, thereby improving the inactivation efficiency. nih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the enzyme-inhibitor complex over time. These simulations can reveal how the binding of an inhibitor affects the flexibility and conformation of the enzyme, and can help to assess the stability of the predicted binding modes from docking studies.

These computational approaches, often used in conjunction with experimental techniques like X-ray crystallography and kinetic analysis, have been instrumental in:

Elucidating the structural basis for the selectivity of inhibitors between different aminotransferases, such as hOAT and GABA-AT. nih.gov

Explaining the differences in inactivation mechanisms (e.g., covalent vs. non-covalent) observed for the same inhibitor with different enzymes. nih.gov

Guiding the synthesis of new analogues with improved potency by optimizing their fit and interactions within the enzyme's active site.

Other Reported Biological Effects and Cellular Responses

Beyond its role as a scaffold for aminotransferase inhibitors, this compound and its close structural relative, β-aminobutyric acid (BABA), exhibit a range of other biological activities.

(S)-3-Aminobutyric acid is recognized for its role in the central nervous system, where it can act as a neurotransmitter and modulate neuronal excitability. chemimpex.com This has led to research into its potential applications for conditions associated with neuronal hyperexcitability, such as anxiety and epilepsy. chemimpex.com Some studies suggest it may function as a GABA-B receptor agonist, contributing to its potential muscle-relaxant and antispasmodic properties. lookchem.com

There is also growing interest in the metabolic effects of this class of amino acids. (S)-3-Aminobutyric acid is being explored for its potential role in muscle metabolism and its ability to enhance athletic performance. chemimpex.com While not identical, the related compound β-aminoisobutyric acid (BAIBA), a myokine released during exercise, has been shown to induce the "browning" of white fat and increase fatty acid oxidation, suggesting a role in protection from metabolic diseases. cell.comnih.gov

In the field of biochemistry, (S)-3-aminobutanoic acid serves as a valuable building block in peptide synthesis. chemimpex.com Its incorporation into peptides can create molecules with specific structural and functional properties for various research and therapeutic applications.

Furthermore, the non-protein amino acid β-aminobutyric acid (BABA), of which this compound is an isomer, is well-documented in plant biology for its ability to induce systemic acquired resistance (SAR). medchemexpress.com This response enhances a plant's defense mechanisms against a broad spectrum of pathogens and pests. medchemexpress.com

Applications of 3s 3 Aminobutanoic Acid in Advanced Materials and Chiral Chemistry

(3S)-3-Aminobutanoic Acid as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure form of 3-aminobutanoic acid, specifically the (3S)-isomer, is a crucial starting material in asymmetric synthesis. This process aims to create chiral molecules, where a specific three-dimensional arrangement of atoms is essential for their function. The use of such chiral building blocks is a fundamental strategy in modern organic synthesis.

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its incorporation into molecular frameworks can influence their pharmacological properties. Several methods have been developed to produce enantiomerically pure 3-aminobutanoic acid derivatives for this purpose. researchgate.net For instance, enzymatic hydrolysis using penicillin G acylase on phenylacetylamides of the corresponding amino acids has been employed to obtain the enantiomerically pure (S)-3-aminobutanoic acid. researchgate.net

The development of synthetic methodologies for optically pure amino acids, including β-amino acids like this compound, is driven by their significant applications in pharmaceuticals. researchgate.net Enzymatic asymmetric synthesis stands out as a promising strategy for producing these chiral amino acids. researchgate.net

A significant application of the enantiomer of this compound, (R)-3-aminobutanoic acid, is in the synthesis of the antiretroviral drug Dolutegravir. mdpi.comresearchgate.net Dolutegravir is a second-generation HIV integrase strand transfer inhibitor (INSTI) and a cornerstone therapy for HIV-1 infection. derpharmachemica.com The synthesis of Dolutegravir has stringent stereochemical requirements, and (R)-3-aminobutanoic acid is a critical chiral intermediate for constructing the necessary chiral framework of the molecule. mdpi.comderpharmachemica.com

Efficient and cost-effective production of high-purity (R)-3-aminobutanoic acid is a key factor in reducing the production costs of Dolutegravir. mdpi.com Biocatalytic methods, such as using engineered aspartase from E. coli to convert crotonic acid, have been developed to produce (R)-3-aminobutanoic acid with high yield and purity. mdpi.comresearchgate.net This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis routes. mdpi.com

Antiretroviral Drug Chiral Precursor Significance
Dolutegravir(R)-3-Aminobutanoic acidEssential for constructing the chiral framework of the drug. mdpi.comderpharmachemica.com

Development of Peptidomimetics and Unnatural Amino Acid Derivatives

This compound and other β-amino acids are of great interest in the development of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation. nih.govlookchem.com The incorporation of β-amino acids like this compound into peptide backbones can lead to peptides with enhanced resistance to proteases. lookchem.comfrontiersin.org

The synthesis of peptides containing (S)-3-aminobutyric acid has been achieved through conventional methods as well as by using chiral oxazin-6-ones, with the latter proving to be more efficient. researchgate.net The introduction of such unnatural amino acids is a widely accepted strategy to improve the therapeutic potential of peptides. researchgate.net

Polymer Chemistry and Polypeptide Synthesis Research

In the realm of polymer chemistry, β-amino acids like 3-aminobutanoic acid are utilized in the synthesis of polypeptoids, which are mimics of polypeptides. acs.org These synthetic polymers can exhibit a range of biological functions and possess excellent stability against proteases. acs.org The ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs) derived from amino acids is a common method for synthesizing polypeptoids. acs.org

Research in this area focuses on developing facile methods for the synthesis of well-defined, high-molecular-weight polypeptoids with diverse side chains. acs.org The use of specific amino acid initiators can also introduce desired functionalities to the polymer chain ends. acs.org

Advanced Analytical Methodologies for 3s 3 Aminobutanoic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is paramount in the synthesis and application of (3S)-3-aminobutanoic acid. Chromatographic techniques are the cornerstone of this analysis, offering high-resolution separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful tool for the direct enantiomeric separation of amino acids like this compound. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly utilized. sigmaaldrich.com For instance, the CHIRALPAK ZWIX(-) column has been successfully used to resolve the enantiomers of 3-aminobutanoic acid. hplc.eu

The choice of mobile phase is critical for achieving optimal separation. A common approach involves a mixture of methanol (B129727) and acetonitrile, often containing additives like triethylamine (B128534) (TEA) and acetic acid to improve peak shape and resolution. hplc.eu The elution order of the enantiomers (S before R) can be determined using these methods. hplc.eu

Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by reversed-phase HPLC analysis is another effective strategy. This pre-column derivatization creates diastereomers that can be separated on a standard achiral column, such as a C18 column. researchgate.net Other derivatizing agents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol have also been employed. google.comresearchgate.net

Table 1: HPLC Methods for Enantiomeric Purity Assessment of 3-Aminobutanoic Acid
Technique Chiral Stationary Phase/Column Mobile Phase Composition Detection Method Reference
DirectCHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHNot Specified hplc.eu
DirectCHIRALPAK ZWIX(-)H₂O/MeCN (10/90 v/v) with 25 mM TEA and 50 mM AcOHNot Specified hplc.eu
Indirect (Derivatization)Dima C1840% acetonitrile-60% buffered saline (0.1% NaH₂PO₄, pH 4.5)UV (254nm) google.com
Indirect (Derivatization)CAPCELL PAK C18 MG IINot SpecifiedFluorescence researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile compounds and is widely used in metabolite profiling. nist.govnih.gov Since amino acids are non-volatile, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. nist.gov A common derivatization method involves reaction with methyl chloroformate (MCF) in the presence of methanol, which converts the amino acid to its N-methoxycarbonyl methyl ester derivative. nist.gov

This technique allows for the identification and quantification of this compound within complex biological matrices, such as human plasma. nist.govnih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern, which serves as a fingerprint for its identification. nist.gov For example, in a study of human plasma, the N-MOC methyl ester of (S)-3-aminobutyric acid was identified. nist.gov GC-MS has also been utilized in the analysis of amino acids in extraterrestrial samples, highlighting its robustness. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure of organic compounds. azooptics.comipb.pt Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. azooptics.com

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the chiral center, the adjacent methylene (B1212753) group, and the methyl group. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. azooptics.com For DL-3-Aminobutyric acid, ¹H NMR data has been reported with shifts around 3.6 ppm for the CH group, 2.5 ppm for the CH₂ group, and 1.3 ppm for the CH₃ group in D₂O. chemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in the complete structural assignment by establishing correlations between protons and carbons. mdpi.com

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of molecules. ebi.ac.uk In the context of this compound, MS, particularly when coupled with a chromatographic separation technique like LC-MS or GC-MS, is invaluable. nist.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like amino acids. nih.gov The mass spectrum of this compound will show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode and a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and for studying reaction mechanisms. mdpi.comebi.ac.uk

Table 2: Mass Spectrometry Data for this compound
Ionization Mode Precursor Ion Precursor m/z Instrument Type Reference
Positive ESI[M+H]⁺104.07113LC-Q-TOF/MS nih.gov
Negative ESI[M-H]⁻102.05553LC-Q-TOF/MS nih.gov

Quantitative Analysis in Biological and Synthetic Systems

Accurate quantification of this compound is crucial in various fields, from monitoring its production in synthetic processes to studying its role in biological systems. mdpi.com Chromatographic methods, particularly HPLC and GC-MS, are the preferred techniques for quantitative analysis due to their high sensitivity and selectivity. mdpi.commdpi.com

For quantitative analysis, an internal standard is often used to correct for variations in sample preparation and instrument response. mdpi.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

In a study on the production of (R)-3-aminobutyric acid, HPLC was used to quantify the product after derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). mdpi.com The method demonstrated high yields of up to 287.6 g/L. mdpi.com Similarly, GC-MS has been used for the profiling of amino acids in barley, showcasing its utility in quantitative metabolomics. mdpi.com

Derivatization Methods for Enhanced Detection (e.g., OPA, AQC)

The analysis of small, polar molecules like this compound by liquid chromatography often requires derivatization. This chemical modification process converts the analyte into a derivative with properties more suitable for separation and detection. Because most amino acids, including this compound, lack a natural chromophore or fluorophore, they are not readily detectable by UV or fluorescence detectors. waters.comjasco-global.com Derivatization attaches a molecule (a "tag") to the amino acid that imparts strong UV absorbance or fluorescence, significantly enhancing detection sensitivity. jasco-global.com Furthermore, the resulting derivative is typically more hydrophobic, improving its retention on commonly used reversed-phase chromatography columns. nih.govnih.gov Two widely employed pre-column derivatization reagents for amino acids are o-phthalaldehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). usp.orggimitec.com

o-Phthalaldehyde (OPA)

OPA is a classic derivatization reagent that reacts with primary amines in the presence of a thiol co-reagent, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid (MPA), to form highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivatives. usp.orgnih.govchromatographyonline.com The reaction is rapid, occurring under mild aqueous conditions at an alkaline pH (typically 9-10). chromatographyonline.comresearchgate.net A key advantage of OPA is that the reagent itself is not fluorescent and does not interfere chromatographically with the derivatives. usp.org

The derivatization mechanism proceeds as follows:

OPA first reacts with the thiol to form a thio-hemiacetal intermediate.

This intermediate then reacts with the primary amino group of this compound.

An intramolecular rearrangement and dehydration lead to the formation of the stable, fluorescent isoindole product.

This method is highly sensitive, with detection limits reported as low as 50 femtomoles (fmol). usp.org However, OPA has two notable limitations. Firstly, it only reacts with primary amines, meaning it does not detect secondary amino acids like proline. usp.orgusp.org Secondly, the resulting isoindole derivatives can be unstable, necessitating immediate analysis after derivatization, often through automated pre-column derivatization systems integrated with the HPLC autosampler. chromatographyonline.comusp.orgakjournals.com The use of MPA as the thiol has been shown to form more stable derivatives compared to other thiols. nih.govresearchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC, the reagent used in the Waters AccQ•Tag™ method, is another highly effective pre-column derivatization agent. waters.com Unlike OPA, AQC reacts with both primary and secondary amines to produce highly stable, fluorescent urea (B33335) adducts. gimitec.comandrewalliance.com The reaction is completed in seconds, and excess reagent is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide, and carbon dioxide. gimitec.com The unique fluorescent properties of the AMQ by-product ensure it does not interfere with the quantitation of the amino acid derivatives. gimitec.com

The derivatization process involves:

Mixing the sample with a borate (B1201080) buffer to ensure optimal pH for the reaction. andrewalliance.com

Adding the AQC reagent, which is reconstituted in acetonitrile. waters.com

Heating the mixture briefly (e.g., 10 minutes at 55°C) to complete the reaction. andrewalliance.com

AQC derivatization is robust, reproducible, and yields highly stable products that can be stored for extended periods before analysis. gimitec.comandrewalliance.com The hydrophobic AQC tag significantly improves the retention of amino acids on reversed-phase columns. wur.nl When coupled with Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the method offers exceptional sensitivity and selectivity. rsc.orgnih.gov A notable feature of AQC derivatives in MS/MS analysis is the production of a common, high-intensity fragment ion at a mass-to-charge ratio (m/z) of 171. wur.nlrsc.org This corresponds to the protonated 6-aminoquinoline moiety and can be used in Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning modes for the highly specific detection and screening of AQC-derivatized compounds, including non-standard amino acids. wur.nlrsc.org

Table 1: Comparison of OPA and AQC Derivatization Methods

Featureo-Phthalaldehyde (OPA)6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Target Analytes Primary amines only. usp.orgPrimary and secondary amines. gimitec.com
Reaction Conditions Aqueous borate buffer (pH 9-10), requires thiol co-reagent. chromatographyonline.comresearchgate.netAqueous borate buffer (pH 8.5), requires brief heating. waters.comandrewalliance.com
Derivative Stability Generally unstable; requires immediate analysis. usp.orgakjournals.comHighly stable derivatives. gimitec.comandrewalliance.com
By-products Non-fluorescent, non-interfering. usp.orgFluorescent by-product (AMQ) that does not interfere with analysis. gimitec.com
Detection Method Fluorescence (Ex: ~340-348 nm, Em: ~450 nm), UV (~340 nm). nih.govusp.orgFluorescence (Ex: 250 nm, Em: 395 nm), MS/MS. gimitec.comwur.nl
MS/MS Compatibility Good, though less common than AQC for this purpose.Excellent; derivatives yield a common fragment ion (m/z 171). wur.nlrsc.org
Advantages Low cost, high sensitivity, automated methods are common. jasco-global.comusp.orgReacts with all amino acids, high stability, excellent for LC-MS. waters.comandrewalliance.com
Disadvantages Does not detect secondary amines, derivative instability. usp.orgusp.orgReagent is more expensive, non-volatile buffer can suppress MS signal if not properly managed. nih.gov

Ion-Pairing Reverse-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LCMS)

Ion-Pairing Reverse-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LCMS) is a powerful analytical technique for separating and detecting highly polar and ionic compounds, such as this compound, that are poorly retained by conventional reverse-phase liquid chromatography (RPLC). acs.orgnih.govcreative-proteomics.com In RPLC, separation is based on the hydrophobic partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Highly polar molecules have little affinity for the stationary phase and thus elute very early, often with the solvent front, resulting in poor resolution and quantification. acs.org

IP-RP-LCMS overcomes this limitation by introducing an ion-pairing (IP) reagent into the mobile phase. chromatographyonline.com This reagent is a surface-active ion with a hydrophobic alkyl chain and an ionic functional group. The IP reagent interacts with analyte molecules of the opposite charge to form a neutral ion pair. creative-proteomics.comchromatographyonline.com This newly formed complex is significantly more hydrophobic than the original analyte, allowing it to be retained and separated on the RPLC column. chromatographyonline.com

For the analysis of this compound, which is zwitterionic but possesses a net negative charge on its carboxyl group at neutral or slightly acidic pH, a cationic IP reagent is used. creative-proteomics.com Common cationic IP reagents include alkylamines such as tributylamine (B1682462) (TBA) or diamylammonium. nih.govnih.gov The positively charged amine of the IP reagent pairs with the negatively charged carboxylate of the amino acid. The hydrophobic alkyl chains of the IP reagent then interact strongly with the C18 stationary phase, effectively retaining the analyte.

A critical consideration for IP-RP-LCMS is the volatility of the IP reagent and mobile phase additives, as non-volatile components can contaminate the mass spectrometer's ion source and suppress the analyte signal. researchgate.netuzh.ch Reagents like TBA are sufficiently volatile for MS applications. nih.gov The concentration of the IP reagent must be carefully optimized; it should be high enough to provide adequate retention but low enough to minimize ion suppression. uzh.ch For example, methods have been developed using tributylamine at concentrations as low as 1.7-10 mM. nih.govuzh.ch

The combination of IP-RP chromatography with the high selectivity and sensitivity of a mass spectrometer provides a robust method for the quantitative analysis of polar metabolites. nih.gov Research has shown that IP-RP-LCMS and derivatization-based LC-MS can be complementary strategies. While IP-RP-LCMS is excellent for retaining acidic compounds, derivatization with reagents like AQC is highly effective for amine-containing compounds. acs.orgnih.gov Employing both methods can provide more comprehensive coverage of the polar metabolome. acs.orgnih.gov

Table 2: Common Volatile Ion-Pairing Reagents for LC-MS

Ion-Pairing ReagentAbbreviationChemical ClassPairs WithTypical ConcentrationNotes
Tributylamine TBACationic (Tertiary Amine)Anionic analytes (e.g., carboxylates)1-15 mMEffective for retaining acidic compounds in negative ion mode ESI-MS. nih.govuzh.ch
Triethylamine TEACationic (Tertiary Amine)Anionic analytes (e.g., oligonucleotides)15 mMOften used with a modifier like HFIP for oligonucleotide analysis. shimadzu.com
Hexafluoroisopropanol HFIPAcidic AlcoholModifies mobile phase properties100-400 mMNot a true IP reagent but used with alkylamines to improve separation and MS signal. shimadzu.com
Trifluoroacetic Acid TFAAnionic (Perfluorinated Carboxylic Acid)Cationic analytes (e.g., amines, peptides)<0.1%Strong ion-pairing agent, but can cause significant ion suppression in ESI-MS. researchgate.net
Pentafluoropropionic Acid PFPAAnionic (Perfluorinated Carboxylic Acid)Cationic analytes5 mMVolatile alternative to TFA with less ion suppression. researchgate.net
Heptafluorobutyric Acid HFBAAnionic (Perfluorinated Carboxylic Acid)Cationic analytes0.05% - 5 mMStronger ion-pairing than PFPA; useful for highly basic compounds. researchgate.net

Theoretical and Computational Studies on 3s 3 Aminobutanoic Acid

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and conformational preferences of (3S)-3-aminobutanoic acid are fundamental to its chemical and biological properties. Like other amino acids, it can exist in a neutral form or a zwitterionic form, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a negative (COO⁻) and a positive (NH₃⁺) charge.

Computational studies using Density Functional Theory (DFT) have been instrumental in determining the preferred form under different conditions. wjarr.comasianjournalofphysics.com In the gas phase, the neutral form of 3-aminobutanoic acid is energetically favored. wjarr.com However, in the solid phase or in a polar solvent like water, the zwitterionic form is significantly more stable. wjarr.comwjarr.com This stability is due to the favorable solvation of the charged groups and the potential for strong intermolecular hydrogen bonding.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory combined with a SCRF SMD solvation model, have shown that stable zwitterionic structures are possible only in a water solvent medium. wjarr.com Further computational analysis has explored the formation of dimers. In the zwitterionic state, 3-aminobutanoic acid can form a stable dimer through strong hydrogen bonds between the ammonium (B1175870) group (–NH₃⁺) of one molecule and the carboxylate group (–COO⁻) of another. asianjournalofphysics.comwjarr.com The calculated vibrational spectra for this zwitterionic dimer show excellent agreement with experimental Infrared (IR) and Raman spectra, supporting its existence in the condensed phase. asianjournalofphysics.comwjarr.com

The stereochemistry at the C3 carbon, designated as (S), is a critical feature that influences its interaction with chiral environments, such as enzyme active sites. While conformational analysis often focuses on the backbone torsions, the specific spatial arrangement of the methyl group in the (3S)-enantiomer dictates its unique steric and electronic profile compared to its (R)-enantiomer or the achiral isomer, γ-aminobutyric acid (GABA).

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of how a molecule like this compound behaves and interacts with its environment, particularly in an aqueous solution.

While specific MD simulation studies on this compound are not extensively documented in the literature, studies on its isomer, γ-aminobutyric acid (GABA), offer valuable insights into the methodology and expected behavior. A classical MD study of GABA in water, for example, utilized radial distribution functions (RDFs) to analyze the structure of water molecules around the solute. nepjol.info Such an analysis for this compound would reveal the hydration shell structure, showing how water molecules orient themselves to solvate the charged carboxylate and ammonium groups of the zwitterion, as well as the hydrophobic methyl group.

Quantum Chemical Calculations (e.g., pKa, Electrostatic Potential)

Quantum chemical calculations are essential for determining the electronic properties of a molecule, which govern its reactivity. Key properties include the acid dissociation constant (pKa) and the molecular electrostatic potential (MEP).

pKa Calculation: The pKa values of the carboxylic acid and the protonated amino group are critical indicators of the molecule's ionization state at a given pH. Theoretical methods can predict these values by calculating the Gibbs free energy change of the deprotonation reaction in solution. nih.gov Common approaches involve DFT calculations (e.g., using the B3LYP functional) combined with a continuum solvation model like the Solvation Model based on Density (SMD) to account for the effect of the solvent. nih.govmdpi.com While a precise, computationally-derived pKa value for this compound is not readily available in published literature, methods have been developed that correlate calculated parameters, such as the minimum surface electrostatic potential near the nitrogen atom, with experimental pKb values for various amines. joaquinbarroso.com These calculations are vital for accurately modeling the compound's behavior at physiological pH (around 7.4), where it exists almost exclusively as a zwitterion.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is calculated using DFT and is color-coded to indicate regions of negative, positive, and neutral potential. mdpi.comproteopedia.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons, such as the oxygen atoms of the carboxylate group (COO⁻). These sites are prone to electrophilic attack and are hydrogen bond acceptors.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas, such as the hydrogen atoms of the ammonium group (NH₃⁺). These sites are hydrogen bond donors.

Green/Yellow regions represent areas of neutral potential, such as the alkyl backbone and methyl group.

For the zwitterionic form of this compound, an MEP map would clearly show the distinct positive potential around the ammonium group and the strong negative potential localized on the carboxylate group. nih.gov This charge separation is fundamental to its ability to form strong intermolecular interactions, including salt bridges and hydrogen bonds with enzyme active sites or other biological molecules. mdpi.comnih.gov

Computational Modeling of Enzyme-Substrate/Inhibitor Complexes

Computational modeling is a powerful strategy for understanding and predicting how a molecule like this compound interacts with biological targets, such as enzymes. This is particularly relevant as its enantiomer, (R)-3-aminobutyric acid, is a product of enzymatic synthesis. mdpi.com The process typically involves several steps:

Homology Modeling: If the 3D structure of the target enzyme is not experimentally available, a model can be built based on the known structure of a related (homologous) protein. mdpi.com

Molecular Docking: Docking simulations are used to predict the preferred binding orientation and conformation of a ligand (the substrate or inhibitor) within the enzyme's active site. mdpi.comakavatx.com These simulations score different poses based on factors like intermolecular forces, providing a model of the enzyme-ligand complex. Molecular docking studies on related aminotransferase inhibitors have highlighted the critical importance of the ligand's chirality for achieving the correct orientation for inhibitory activity. nih.gov

Interaction Analysis: Once a complex is modeled, the specific interactions between the ligand and the amino acid residues of the enzyme are analyzed. These can include hydrogen bonds, salt bridges (ionic interactions), and van der Waals forces.

A study on the production of (R)-3-aminobutyric acid using an aspartase enzyme provides a detailed example of this workflow. mdpi.com Although it involves the opposite enantiomer, the principles are identical. In that study, molecular docking of the substrate (crotonic acid) into the enzyme's active site identified the key residues responsible for binding and catalysis. mdpi.com

The following table details the key interactions identified between crotonic acid and the aspartase active site, which are analogous to the interactions that would stabilize this compound in a similar binding pocket. mdpi.com

Interacting Residue Type of Interaction with Substrate
Lys324 Salt Bridge with Carboxyl Group
His188 Salt Bridge with Carboxyl Group
Asn142 Hydrogen Bond with Carboxyl Group
Thr187 Hydrogen Bond with Carboxyl Group
Asn326 Hydrogen Bond with Carboxyl Group
Leu358 van der Waals Interaction
Ala99 van der Waals Interaction

Such computational models are not only descriptive but also predictive. By using techniques like virtual mutations and binding energy calculations, researchers can rationally design changes to the enzyme to improve its activity or selectivity, demonstrating the practical power of computational modeling in biotechnology and drug design. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Biocatalytic Systems for Sustainable Production

The chemical synthesis of enantiomerically pure (3S)-3-aminobutanoic acid often involves complex steps and harsh conditions. Biocatalysis, using enzymes or whole-cell systems, presents a greener and more efficient alternative. The future of its production lies in discovering and engineering novel biocatalytic systems.

Current research has successfully employed enzymes like Candida antarctica lipase (B570770) B for the kinetic resolution of racemic mixtures, achieving high enantiomeric excess. rsc.org However, this method is limited by a theoretical maximum yield of 50%. A more sustainable approach is asymmetric synthesis, where a prochiral substrate is directly converted to the desired (S)-enantiomer.

A significant research gap is the identification and engineering of enzymes that can efficiently catalyze the asymmetric synthesis of this compound. While transaminases have been explored for the synthesis of other β-amino acids, novel β-transaminases with high specificity and activity towards the precursors of this compound are needed. nih.govasm.org Researchers have cloned novel β-transaminases, such as one from Mesorhizobium sp., which shows promise for synthesizing various enantiomerically pure β-amino acids. nih.gov Future work should focus on screening for new transaminases from diverse microbial sources and engineering them for optimal performance under industrial conditions.

Another promising avenue is the use of engineered aspartase enzymes. While much research has focused on producing the (R)-enantiomer for synthesizing drugs like dolutegravir, these systems can be re-engineered. mdpi.comresearchgate.netresearchgate.net By modifying the active site residues of aspartase, it is possible to alter its stereoselectivity to favor the (S)-enantiomer. mdpi.comresearchgate.net This involves creating and screening mutant libraries to identify variants with the desired activity and stability.

Enzyme SystemApproachCurrent Status/FindingsFuture Research Direction
Lipases (e.g., Candida antarctica lipase B)Kinetic ResolutionAchieves 99% enantiomeric excess (ee). rsc.orgDevelop methods to overcome the 50% yield limitation, such as racemization of the unwanted enantiomer.
β-Transaminases (e.g., from Mesorhizobium sp.)Asymmetric SynthesisNovel enzyme cloned with broad substrate specificity for β-amino acids. nih.gov Used in coupled reactions. asm.orgresearchgate.netDiscover and engineer transaminases with high stereoselectivity for this compound precursors.
Aspartases (e.g., from E. coli)Asymmetric SynthesisExtensively engineered for (R)-3-aminobutyric acid production with high yields (up to 287.6 g/L). mdpi.comresearchgate.netRational design and directed evolution to reverse enantioselectivity towards (S)-3-aminobutanoic acid.

Elucidation of Undiscovered Biological Pathways and Receptors

This compound is a naturally occurring metabolite detected in organisms ranging from bacteria to mammals, including in foods like cereals and milk. hmdb.ca It is classified as a β-amino acid, a class of compounds with diverse biological roles. hmdb.canih.gov Despite its presence in biological systems, its specific metabolic pathways and molecular targets are largely unknown.

Its structural similarity to the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests it may interact with the GABAergic system. This hypothesis opens up avenues for investigating its potential as a neuromodulator. Future research should focus on:

Metabolic Pathway Identification: Utilizing metabolomics and isotopic labeling studies to trace the synthesis and degradation routes of this compound in various organisms. This would help understand its physiological role and regulation.

Receptor Deorphanization: Screening this compound against a wide array of receptors, particularly those in the central nervous system, to identify its specific molecular targets. Techniques like affinity chromatography and proteomics can be employed to isolate and identify binding partners.

Development of Advanced Therapeutic Applications for Analogues

The structural backbone of this compound serves as a valuable scaffold for developing therapeutic agents. Analogues of GABA have been a key focus for treating neurological disorders characterized by an imbalance of excitatory and inhibitory signals, such as epilepsy. osti.govacs.orggoogle.com

A notable example is the development of GABA analogues that act as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. osti.govacs.orgnih.gov By inhibiting this enzyme, these analogues increase the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.

Future research in this area should concentrate on designing and synthesizing novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Key research directions include:

Target-Specific Design: Creating analogues that selectively target specific enzymes or receptor subtypes within the GABAergic system to minimize off-target effects. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was developed as a highly potent inactivator of GABA-AT, showing 187 times greater potency than vigabatrin. osti.govacs.org

Exploring New Therapeutic Areas: Investigating the potential of these analogues for other neurological and psychiatric conditions, such as anxiety disorders, spasticity, and addiction. osti.govgoogle.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence biological activity. This knowledge is essential for rational drug design.

Analogue/Target ClassMechanism of ActionTherapeutic PotentialResearch Gap/Future Direction
GABA-AT InactivatorsInhibit the degradation of GABA, increasing its concentration. osti.govacs.orgEpilepsy, addiction, other neurological disorders. acs.orggoogle.comDesign of analogues with higher potency and better safety profiles than existing drugs.
GABA Receptor ModulatorsDirectly bind to and modulate GABA receptors (GABA-A, GABA-B).Anxiety, spasticity, pain. Elucidation of the specific receptor subtype interactions for tailored therapeutic effects.
Other CNS TargetsPotential interaction with other neurotransmitter systems or ion channels.Depression, Parkinson's disease. google.comBroad screening of analogues to identify novel, non-GABAergic mechanisms of action.

Integration of AI and Machine Learning in Synthetic and Mechanistic Predictions

The fields of chemical synthesis and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.commdpi.com These computational tools can accelerate the development of this compound and its analogues by predicting synthetic routes, enzyme performance, and biological activity.

Synthetic Predictions:

Retrosynthesis: AI algorithms can analyze the structure of this compound and propose novel and efficient synthetic pathways, including biocatalytic steps. nih.gov

Enzyme Engineering: Machine learning models can predict how specific mutations in an enzyme's structure will affect its activity and selectivity. researchgate.net This can guide the rational design of novel biocatalysts for this compound production, reducing the need for extensive and costly experimental screening. researchgate.netresearchgate.net Computational approaches have already been used to predict ω-transaminase specificity and to engineer aspartase for improved activity. researchgate.netacs.orgnih.gov

Mechanistic and Activity Predictions:

Molecular Docking and Dynamics: Simulations can model the interaction between this compound analogues and their biological targets, such as GABA-AT. nih.gov This provides insights into the mechanism of action and helps predict the binding affinity and potential efficacy of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of new analogues based on their chemical structures. This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further development. frontiersin.org Deep learning models like Graph Neural Networks (GNNs) are particularly powerful for predicting molecular properties and interactions. frontiersin.org

The primary research gap in this area is the need for large, high-quality datasets to train these AI and ML models effectively. Future efforts should focus on generating and curating comprehensive datasets on enzyme kinetics, synthetic reaction outcomes, and the biological activities of a diverse range of β-amino acids and their derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3S)-3-aminobutanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : this compound can be synthesized via stereoselective methods such as enzymatic resolution or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., Boc-DL-3-aminobutyric acid) are often used to control stereochemistry, achieving ~98% yield in some protocols . Key parameters include pH (e.g., alkaline conditions for hydrolysis), temperature (e.g., 25–60°C), and catalysts (e.g., lipases for enantiomer separation). Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

  • Methodological Answer : Critical properties include:

  • Melting Point : 101–104°C (dec.) for the zwitterionic form .
  • LogP : 1.58 (hydrophilic character, relevant for solubility in aqueous buffers) .
  • Thermal Stability : Decomposition above 189°C, requiring storage at –20°C to prevent degradation .
    Use techniques like differential scanning calorimetry (DSC) for thermal analysis and NMR (e.g., ¹H/¹³C) to verify structural integrity .

Q. What are the recommended protocols for handling and storing this compound to maintain stability?

  • Methodological Answer : Store as a lyophilized powder at –20°C for ≤3 years or in DMSO at –80°C for ≤2 years. Avoid repeated freeze-thaw cycles. For solubility testing, note that DMSO solubility is <1.03 mg/mL; use buffered solutions (pH 7.4) for in vitro assays .

Advanced Research Questions

Q. How does this compound interact with enzymes like 3-methylaspartate ammonia lyase (MAL), and how can kinetic contradictions be resolved?

  • Methodological Answer : MAL catalyzes the deamination of this compound, producing ammonia and α-ketoglutarate. Kinetic assays (e.g., NADH-coupled spectrophotometry at 340 nm) show ammonia formation rates of ~20 µg/mL after 30 minutes . Contradictions in kinetic data (e.g., variable Vmax) may arise from substrate enantiomeric impurities. Mitigate this by:

  • Validating substrate purity via chiral chromatography.
  • Including controls with 3-aminobutanoic acid isomers (e.g., (3R)-form) to assess stereospecificity .

Q. What computational approaches are effective for studying the zwitterionic structure and hydrogen-bonding networks of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational modes (IR/Raman) and N–H···O bonding patterns. Compare computed spectra with experimental data to identify zwitterion stabilization mechanisms. For example, the zwitterionic form dominates at pH 7.3, with proton transfer from COOH to NH2 confirmed by spectral shifts .

Q. How can this compound be utilized in peptide synthesis, and what are common side reactions?

  • Methodological Answer : As a β-amino acid, it introduces conformational constraints in peptides. Use carbodiimide coupling agents (e.g., EDC/NHS) for amide bond formation. Monitor for side reactions like racemization (mitigated by low-temperature reactions) or esterification (controlled via pH <6). Purity post-synthesis via reverse-phase HPLC .

Q. What role does this compound play in plant-pathogen resistance, and how can its bioactivity be quantified?

  • Methodological Answer : In cereals (e.g., Oryza sativa), it induces systemic acquired resistance (SAR) against pathogens. Quantify bioactivity via:

  • LC-MS/MS : Detect endogenous levels in plant tissues (LOD ~0.1 ng/mL).
  • Bioassays : Measure reduction in pathogen lesion size post-treatment (e.g., Magnaporthe oryzae infection models) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations in melting points (e.g., 101–104°C vs. 189°C) arise from differences in solid-state forms (e.g., zwitterion vs. free acid). Characterize polymorphs via X-ray crystallography. For spectral contradictions, standardize sample preparation (e.g., solvent, pH) and cross-validate with reference databases (e.g., NIST Chemistry WebBook) .

Q. What strategies validate the enantiomeric excess (ee) of this compound in asymmetric synthesis?

  • Methodological Answer : Use:

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC.
  • Circular Dichroism (CD) : Compare Cotton effects with authentic (3S)- and (3R)-standards .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod
Melting Point101–104°C (dec.)DSC
LogP1.58Shake-flask (pH 7.0)
Solubility (H2O)10 mM (at 25°C)Gravimetric analysis

Table 2 : Ammonia Formation in MAL-Catalyzed Reactions

SubstrateIncubation Time (min)Ammonia (µg/mL)
This compound3020.3 ± 1.2
Control (no enzyme)300.5 ± 0.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.